Troparil

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Pharmacological Profile & Comparison with Cocaine

Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) derived from methylecgonidine, sharing a similar structure with cocaine but with key differences that enhance its utility in research [1] [2].

The table below provides a quantitative comparison of this compound and Cocaine.

| Property | This compound | Cocaine |

|---|---|---|

| Dopamine Reuptake Inhibition Potency [1] | Several times more potent | Baseline potency |

| Serotonin Reuptake Inhibition Potency [1] | Less potent | More potent |

| Duration of Action [1] [3] | Several times longer | Shorter |

| Local Anesthetic Effect [1] [3] | No | Yes |

| Cardiotoxicity [1] | Slightly less | Higher |

| Legal Status for Research [1] | Fewer licensing restrictions | Highly restricted & controlled |

Metabolism and Detection in Toxicological Studies

Understanding this compound's metabolic fate is critical for detecting its use in forensic and clinical contexts. A 2024 study characterized its metabolism using rat urine and pooled human liver S9 fraction (pHLS9) [4].

- Main Metabolic Pathway: The primary phase I reaction is demethylation [4].

- Other Phase I Reactions: Hydroxylation can occur on either the tropane ring or the phenyl ring, and these steps can combine [4].

- Phase II Metabolism (Conjugation): The phase I metabolites can undergo glucuronidation to form phase II metabolites, which were detected in rat urine [4].

This metabolic pathway can be visualized in the following experimental workflow.

Experimental protocols for metabolism studies typically involve:

- In vitro incubations with systems like pooled human liver S9 fraction (pHLS9) to simulate human liver metabolism [4].

- In vivo studies collecting bio-samples (e.g., urine) from administered animal models [4].

- Advanced analytical techniques like HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry) for separating and identifying metabolites [4] [5].

Important Research and Safety Considerations

- Legal Status: this compound may be considered a controlled substance analogue of cocaine in some jurisdictions like the United States and Canada due to its similar chemical structure, despite its primary use in research [1] [3].

- Illicit Appearance: this compound has been identified in illegal products and samples collected from drug users, indicating some level of recreational use [4] [5].

- Purity and Sourcing: Researchers should exercise caution, as substances obtained from unregulated sources may not always match their declared contents [5].

References

Comprehensive Technical Guide to Troparil (WIN 35,065-2): Pharmacology, Applications, and Research Protocols

Chemical and Background Profile

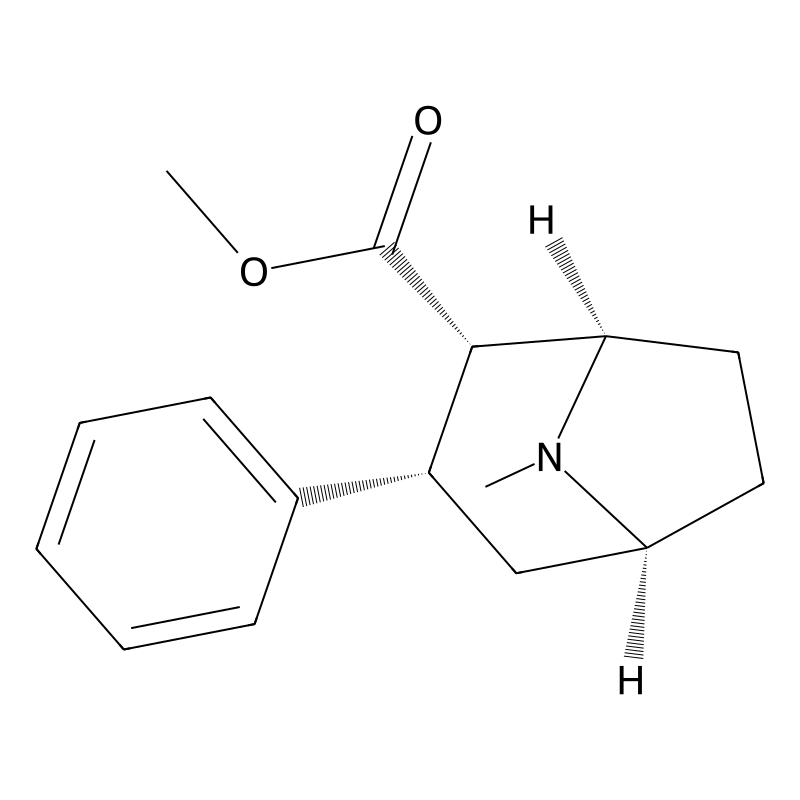

Troparil, systematically named methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a phenyltropane-based dopamine reuptake inhibitor (DRI) used primarily in scientific research. It is structurally derived from methylecgonidine and represents a simplified cocaine analog with significant modifications to its pharmacological properties [1] [2].

Key Identifiers:

- CAS Registry Numbers: 74163-84-1 (base), multiple salt forms exist [3]

- Alternative Designations: WIN 35,065-2, β-CPT, (-)-2β-Carbomethoxy-3β-phenyltropane [1] [3] [2]

- Molecular Formula: C₁₆H₂₁NO₂ [1] [2] [4]

- Molar Mass: 259.35 g/mol [1] [2] [4]

- Melting Point: 190-191°C [1] [4]

The compound was first synthesized in the 1970s by Clarke and colleagues with the intention of separating the stimulant actions of cocaine from its toxicity and dependence liability [1] [4] [5]. The most significant structural modification in this compound compared to cocaine is the replacement of the hydrolyzable ester linkage between the phenyl ring and tropane nucleus with a stable carbon-carbon bond, which fundamentally alters its metabolic profile and pharmacological properties [1] [2].

Pharmacological Characterization

Mechanism of Action and Transporter Affinity

This compound functions primarily as a dopamine reuptake inhibitor (DRI) with high binding affinity for the dopamine transporter (DAT). Its mechanism involves blocking the reuptake of dopamine into presynaptic neurons, thereby increasing extracellular dopamine concentrations in the brain's reward pathways [1] [5].

Table: Comparative Pharmacological Profile of this compound and Reference Compounds

| Compound | DAT Affinity (Kᵢ, nM) | Potency Relative to Cocaine | Duration of Action | Selectivity Profile |

|---|---|---|---|---|

| This compound | 1.1-23 [5] | 3-6× more potent [1] [6] | Several times longer than cocaine [1] [2] | Preferential DRI, weaker SERT/NET inhibition [1] |

| Cocaine | ~100 [5] | Reference | Short (rapid metabolism) | Non-selective SNDRI |

| RTI-31 | 1.1 [5] | Highly potent | Long-lasting | DAT selective |

| WIN 35,428 | Similar to this compound [7] | Potent | Extended | DAT preferential |

The structural simplification of this compound compared to cocaine eliminates the local anesthetic properties while retaining and even enhancing the stimulant effects through more potent dopamine transporter binding [1] [2]. Research indicates this compound has a unique profile among phenyltropanes as it may be the only regular phenyltropane where norepinephrine transporter (NET) affinity exceeds dopamine transporter (DAT) affinity, though this requires further verification [1].

Metabolic Stability and Duration

The critical carbon-carbon bond between the phenyl ring and tropane nucleus makes this compound resistant to esterase-mediated hydrolysis that rapidly metabolizes cocaine. This structural feature extends its duration of action to several times longer than cocaine and eliminates its local anesthetic activity, resulting in a pure stimulant profile [1] [2] [4].

Research Applications and Experimental Protocols

Dopamine Transporter Mapping

This compound, particularly in ³H-radiolabeled forms, is extensively used to map the distribution and density of dopamine transporters in the brain using autoradiography techniques [1] [2] [5].

Experimental Protocol: DAT Binding Assay

Tissue Preparation: Fresh or frozen rat caudate putamen tissue is homogenized in appropriate buffer (typically 50mM Tris-HCl, pH 7.4, containing 120mM NaCl and 5mM KCl) [7].

Radioligand Binding: Tissue homogenates are incubated with [³H]WIN 35,428 (specific activity ~70-87 Ci/mmol) at concentrations ranging from 0.5-20nM in the presence or absence of test compounds [7].

Incubation Conditions: Samples are incubated for 120 minutes at 4°C to reach binding equilibrium [7].

Separation and Measurement: Bound radioligand is separated by rapid filtration through glass fiber filters (presoaked in 0.5% polyethylenimine) followed by washing with ice-cold buffer. Radioactivity is measured using liquid scintillation counting [7].

Data Analysis: Inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [L]/Kₐ), where [L] is radioligand concentration and Kₐ is its dissociation constant [7].

Experimental workflow for dopamine transporter binding assays using this compound analogs

Behavioral Studies

This compound serves as a valuable research tool in animal models of addiction and stimulant effects, particularly as it produces cocaine-like discriminative stimulus effects while avoiding the stringent licensing requirements for cocaine itself [1] [6].

Drug Discrimination Protocol:

Animal Training: Rats are trained to discriminate 10 mg/kg cocaine from saline using a standard two-lever operant conditioning procedure [6].

Reinforcement Schedule: Correct-lever responding is reinforced under a fixed-ratio 20 (FR20) schedule of food reinforcement [6].

Substitution Testing: Trained animals receive this compound or its analogs in substitution tests to determine if they generalize to the cocaine discriminative stimulus [6].

Data Collection: Complete substitution is defined as ≥80% drug-appropriate responding, with response rates comparable to training dose of cocaine [6].

Research demonstrates that this compound (WIN 35,065-2) substitutes completely for cocaine in drug discrimination studies, with phenyltropane analogs showing 6 to 26.8-fold greater potency than cocaine itself [6]. These potent cocaine-like effects in vivo correspond with high affinities for the cocaine recognition site on the dopamine transporter, providing evidence that this site mediates behavioral effects relevant to cocaine abuse [6].

Structure-Activity Relationships (SAR)

The phenyltropane structure of this compound serves as a template for extensive SAR studies aimed at developing compounds with optimized transporter selectivity and reduced abuse liability [5].

Key SAR Findings:

Stereochemical Requirements: The ββ-isomer configuration of this compound is essential for high DAT affinity, with αβ-isomers showing markedly reduced activity [5].

Phenyl Ring Substitutions:

Tropane Modifications: Alkyl substitutions at the 6-position generally decrease DAT affinity with increasing chain length, though 6β-methyl substitution retains moderate activity (Kᵢ = 57 nM) [7].

Key structural features influencing this compound's dopamine transporter affinity

Safety and Regulatory Considerations

Abuse Liability and Toxicology

While this compound produces cocaine-like discriminative stimulus effects and functions as a reinforcer in animal models, its abuse liability in humans has proven extremely rare due to complex synthesis requirements and limited availability [1] [2]. The compound demonstrates reduced cardiotoxicity compared to cocaine, as the absence of local anesthetic activity eliminates sodium channel blockade effects that contribute to cocaine's cardiovascular toxicity [1].

Safety profiling in animal models indicates that at high doses (100 mg/kg), this compound can produce convulsions, though it appears safer than some more potent analogs like RTI-55 which can be lethal at this dose [5].

Legal Status

The legal status of this compound varies by jurisdiction and remains somewhat ambiguous:

- United States: May be considered a controlled substance analog of cocaine under the Federal Analog Act [1] [2] [4]

- Canada: Status depends on whether it would be considered a derivative of ecgonine, coca, or cocaine according to the Controlled Drugs and Substances Act [1]

- International: As of 2007, not explicitly controlled in many countries, though analog laws could potentially apply [2] [4]

The legal ambiguity stems from questions about whether structural simplification (removal of the ester linkage) constitutes "substantial similarity" to cocaine, as most precedent cases involve addition rather than removal of functional groups [2] [4].

Research Utility and Comparative Advantages

This compound offers several advantages for neuroscience research:

DAT Selectivity: Higher potency and selectivity for DAT compared to cocaine, providing a more specific pharmacological tool [1]

Extended Duration: Longer action enables studies requiring sustained DAT inhibition without repeated administration [1] [2]

Reduced Regulatory Burden: As a non-controlled research chemical in many jurisdictions, it offers accessibility compared to Schedule II cocaine [1]

Radioligand Applications: ³H-labeled forms allow precise mapping of DAT distribution in brain tissue [1] [5]

Structural Template: Serves as a foundation for developing novel DAT inhibitors with optimized properties for treating cocaine addiction [8] [5]

References

- 1. This compound [en.wikipedia.org]

- 2. (-)-2β-Carbomethoxy-3β-phenyltropane [wikidoc.org]

- 3. MeSH Browser [meshb.nlm.nih.gov]

- 4. (-)- β-Carbomethoxy-3β-phenyltropane [bionity.com]

- 5. Phenyltropane [en.wikipedia.org]

- 6. Potent substituted-3 beta-phenyltropane analogs ... [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure, dopamine transporter affinity ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of High-Quality Dopamine Transporter ... [pmc.ncbi.nlm.nih.gov]

Troparil pharmacological profile

Core Pharmacological Profile

Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) structurally derived from methylecgonidine, the pyrolytic product of cocaine [1]. Its core mechanism and properties are summarized below.

- Mechanism of Action: this compound acts as a potent inhibitor of the dopamine transporter (DAT), increasing dopamine levels in the synaptic cleft [1] [2]. It also inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), but with a higher selectivity for DAT over SERT compared to cocaine [1].

- Key Pharmacological Characteristics: this compound lacks an ester linkage found in cocaine, making it a pure stimulant without local anesthetic action [1]. This also contributes to its longer duration of action and potentially reduced cardiotoxicity compared to cocaine [1].

Quantitative Pharmacological Data

The table below summarizes key quantitative data for this compound in comparison to cocaine.

| Parameter | This compound | Cocaine | Notes & References |

|---|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₂ | C₁₇H₂₁NO₄ | [1] |

| Molar Mass | 259.349 g·mol⁻¹ | 303.353 g·mol⁻¹ | [1] |

| Melting Point | 190 - 191 °C | 98 °C | [1] |

| DAT Inhibition Potency | Higher | Lower | This compound is several times more potent as a DRI [1]. |

| SERT Inhibition Potency | Lower | Higher | This compound is less potent as a serotonin reuptake inhibitor [1]. |

| Duration of Action | Longer | Shorter | Lacking hydrolyzable ester bond [1] [3]. |

| Local Anesthetic Action | No | Yes | [1] |

Recent Research and Metabolic Profile

Recent studies characterize this compound as a new psychoactive substance (NPS) with a cocaine-like profile [3] [4].

- Metabolic Fate: A 2024 study identified this compound's metabolic pathways using rat urine and pooled human liver S9 fraction (pHLS9) [3]. The main metabolic steps are demethylation and hydroxylation.

- Research Applications: this compound is used in scientific research to map dopamine transporters in the brain using radiolabeled compounds and as a cocaine alternative in animal studies to avoid stringent licensing requirements [1].

Safety and Legal Status

- Abuse Potential: Phenyltropanes like this compound may have less abuse potential than cocaine [1]. Synthesis requires demanding reaction conditions, making large-scale illicit production difficult [1].

- Legal Status: this compound may be considered a controlled substance analogue of cocaine in the United States and other countries due to its similar chemical structure [1] [5].

Key Experimental Protocols

For researchers, understanding the methodology behind key findings is critical. The following summarizes the experimental protocol from the recent metabolism study [3] [4].

Objective: To characterize the in vitro and in vivo metabolism of this compound. Test Systems: Pooled human liver S9 fraction (pHLS9) and male Wistar rats. Dosing: Rats received a single oral dose of 2 mg/kg [4]. Sample Analysis: Samples (urine, incubation mixtures) were analyzed using HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry) [3] [4].

The experimental workflow for this study can be summarized as follows:

Conclusion

This compound serves as a potent and selective research tool for studying the dopamine transporter. Its distinct chemical structure provides advantages over cocaine for specific research applications, though its status as a new psychoactive substance necessitates careful legal consideration.

References

- 1. This compound [en.wikipedia.org]

- 2. What are the primary applications of this compound in medicinal ... [bloomtechz.com]

- 3. Characterization and Metabolism of Drug Products ... [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and Metabolism of Drug Products ... [mdpi.com]

- 5. (-)-2β-Carbomethoxy-3β-phenyltropane [wikidoc.org]

Troparil new psychoactive substance NPS identification

Core Identification Techniques

Forensic and research laboratories employ a multi-technique approach for the unequivocal identification of Troparil. The following table summarizes the key analytical methods and their specific configurations as detailed in the search results [1].

| Technique | Key Configuration Details | Primary Role in Identification |

|---|

| LC-ESI-QTOF-MS/MS | Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 μm). Gradient: Water/ACN/formic acid to MeOH/ACN/formic acid over 12 min. ESI (+), capillary 4500 V. | High-resolution accurate mass measurement; structural elucidation via fragmentation patterns. | | GC-EI-MS | Column: ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 μm). Temp: 75°C to 320°C. EI (70 eV). | Provides characteristic electron ionization fragmentation spectrum for library matching. | | NMR Spectroscopy | Spectrometer: Varian VNMRS-500 (¹H 499.8 MHz, ¹³C 125.7 MHz). Experiments: ¹H, ¹³C, COSY, HSQC, HMBC. | Definitive structural and stereochemical confirmation. |

The workflow for the analytical characterization of a suspected this compound sample typically follows a logical progression, integrating these techniques.

Analytical workflow for this compound identification

Structural & Pharmacological Profile

Understanding the identity of this compound requires a clear summary of its defining characteristics.

| Property | Description |

|---|---|

| IUPAC Name | methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [2] [3] |

| Other Names | β-CPT, WIN 35,065-2 [2] [4] |

| Molecular Formula | C₁₆H₂₁NO₂ [2] [3] |

| Molar Mass | 259.34 g·mol⁻¹ [2] [3] |

| CAS Number | 74163-84-1 (base), 50372-80-0 (HCl salt noted by some vendors) [2] [3] |

| Pharmacological Action | Dopamine Reuptake Inhibitor (DRI) [2] |

| Potency vs. Cocaine | Several times more potent as a dopamine reuptake inhibitor [2]. |

| Key Structural Feature | Direct C-C bond between phenyl and tropane rings (lacks hydrolyzable ester link in cocaine), leading to longer duration and no local anesthetic action [2] [4]. |

Metabolism and Detection

For toxicological analysis, knowledge of a substance's metabolites is essential for detection in biological samples. A 2024 metabolism study provides the following insights into this compound [5].

| Aspect | Findings |

|---|---|

| Study Models | In vitro (pooled human liver S9 fraction) and in vivo (rat urine). |

| Main Metabolic Step | Demethylation: Removal of the N-methyl group is a primary biotransformation. |

| Other Phase I Reactions | Hydroxylation on the tropane ring and/or the phenyl ring. |

| Phase II Metabolism | Glucuronidation of hydroxylated metabolites. |

| Key Note for Detection | Phase I metabolites were detected in both rat urine and human liver S9 incubations, while Phase II metabolites were only found in rat urine. The parent compound may not be detectable in urine. |

Research Context & Consumption

This compound is a potent synthetic stimulant that has appeared on the illicit drug market.

- Research Use: Primarily used in scientific research to study the dopamine transporter, as it avoids the stringent licensing required for cocaine and has a more favorable pharmacological profile [2] [3].

- Illicit Presence: Despite its challenging synthesis, this compound has been identified in illegal products, indicating active consumption. For example, it was found in a white round tablet labeled 'Hyper' in samples collected from drug users in Warsaw [1].

- Legal Status: The legal status is often unclear. It may be considered a controlled substance analogue of cocaine in jurisdictions like the United States, Canada, and Australia due to its similar chemical structure and effect [2] [4].

References

- 1. Identification and structural characterization of three ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Buy this compound | 50372-80-0 [smolecule.com]

- 4. (-)-2β-Carbomethoxy-3β-phenyltropane [wikidoc.org]

- 5. Characterization and Metabolism of Drug Products Containing ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Troparil Analysis Using HPLC-HRMS/MS

Introduction to Troparil and Analytical Challenges

This compound ((-)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT) is a synthetic stimulant and cocaine analogue that acts as a potent dopamine reuptake inhibitor with several times the potency and duration of cocaine. As a new psychoactive substance (NPS), this compound presents significant analytical challenges due to its structural complexity, potential isomeric interferences, and typically low concentrations in complex biological and seized material matrices. The phenyltropane structure of this compound, characterized by a tropane ring with phenyl and carbomethoxy substituents at the 3β and 2β positions respectively, creates a molecule that requires sophisticated analytical techniques for accurate identification and quantification.

The analysis of this compound is further complicated by several factors. First, the lack of ester linkage (unlike cocaine) increases its metabolic stability but may lead to the formation of unique metabolites that must be characterized. Second, the stereochemical considerations of the molecule ((1R,2S,3S,5S) configuration) may require chiral separation in some analytical contexts. Third, the emergence of novel analogues and the potential for mixed samples necessitates highly selective detection methods. High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) has emerged as the gold standard technique for this compound analysis due to its superior sensitivity, selectivity, and capability for non-targeted screening.

HPLC-HRMS/MS Analytical Method

Chromatographic Separation

Chromatographic separation of this compound requires optimization to achieve baseline separation from potential interferences and matrix components. Based on established methodologies, the following parameters have been validated for this compound analysis:

Table 1: HPLC Conditions for this compound Separation

| Parameter | Specification | Notes |

|---|---|---|

| Column | Hypersil GOLD C18 (100 × 2.1 mm, 3 μm) | Thermo Fisher Scientific |

| Guard Column | Hypersil GOLD (10 × 2.1 mm, 3 μm) | Thermo Fisher Scientific |

| Mobile Phase A | Water/Acetonitrile/Formic Acid (90/10/0.1, v/v/v) | LC-MS grade solvents |

| Mobile Phase B | Methanol/Acetonitrile/Formic Acid (90/10/0.1, v/v/v) | LC-MS grade solvents |

| Gradient Program | 0-2 min: 10% B; 2-7 min: 10-90% B; 7-10 min: 90% B; 10-12 min: 90-10% B; 12-14 min: 10% B | Linear gradient |

| Flow Rate | 0.15 mL/min | Constant |

| Column Temperature | 25°C | Controlled |

| Injection Volume | 1-10 μL | Dependent on sensitivity requirements |

The gradient elution program is designed to achieve optimal separation of this compound from matrix components while maintaining a reasonable analysis time. The retention time for this compound under these conditions is approximately 6.8-7.2 minutes, though this should be verified with authentic standards in each laboratory. The use of acidified mobile phases enhances peak shape and ionization efficiency for this basic compound.

Mass Spectrometric Detection

High-resolution mass spectrometry provides the specificity needed for definitive identification of this compound and its metabolites. The following parameters have been optimized for this compound detection:

Table 2: HRMS Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Resolution >17,500 FWHM |

| Ionization Source | Electrospray Ionization (ESI) | Positive mode |

| Capillary Voltage | 4500 V | Optimized for this compound |

| Dry Gas Flow | 8.0 L/min | Nitrogen or air |

| Dry Heater | 180°C | - |

| Scan Range | m/z 50-1500 | Full scan mode |

| Collision Energies | 35-40 eV (ramped) | For MS/MS fragmentation |

| Calibration | Sodium formate cluster ions | Daily calibration recommended |

The protonated molecule [M+H]⁺ of this compound appears at m/z 260.1645 (theoretical) with a mass accuracy typically within 3 ppm when properly calibrated. The characteristic fragmentation pattern includes predominant ions at m/z 182.1176 (tropane ring with phenyl), m/z 124.1125 (protonated phenyltropane core), and m/z 84.0808 (N-methylated tropane fragment). These fragments provide structural confirmation through the characteristic loss of the carbomethoxy group and subsequent ring cleavages.

Sample Preparation Protocols

Standards and Solvents

Reference standards of this compound may not be commercially available in all jurisdictions, requiring laboratories to synthesize their own or obtain through specialized suppliers. All solvents should be LC-MS grade to minimize contamination and ion suppression. Mobile phases should be prepared daily and degassed before use. Stock solutions of this compound should be prepared in methanol or acetonitrile at a concentration of 1 mg/mL and stored at -20°C when not in use. Working solutions should be prepared fresh weekly by appropriate dilution.

Sample Preparation Procedures

Sample preparation varies significantly depending on the matrix, with different approaches required for seized materials versus biological specimens:

Seized Materials: Accurately weigh approximately 10 mg of powdered sample into a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix thoroughly. Centrifuge at 10,000 × g for 5 minutes and dilute the supernatant 1:100 with mobile phase A before analysis. For quantitative applications, include internal standards such as deuterated analogues if available [1].

Biological Matrices (Urine, Plasma): To 1 mL of biological sample, add 2 mL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase A and transfer to an autosampler vial for analysis. For improved extraction efficiency, solid-phase extraction (e.g., mixed-mode cation exchange cartridges) may be employed [2].

Data Processing and Analysis Workflow

Identification and Confirmation

This compound identification should follow established guidelines for confidence in identification, requiring multiple data points:

- Accurate mass measurement: The measured m/z of [M+H]⁺ should be within 5 ppm of the theoretical value (260.1645)

- Isotopic pattern matching: The isotopic distribution should match the theoretical pattern for C₁₆H₂₁NO₂

- Retention time consistency: Should match the reference standard within ±0.1 minutes

- Fragmentation pattern: MS/MS spectrum should contain the characteristic fragment ions

Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound analysis, from sample preparation to data interpretation:

Figure 1: Complete analytical workflow for this compound analysis using HPLC-HRMS/MS

Experimental Results and Data Interpretation

Mass Spectrometric Characteristics

This compound displays characteristic fragmentation under collision-induced dissociation conditions that provides structural confirmation. The following table summarizes the key ions observed in the MS/MS spectrum:

Table 3: Characteristic MS/MS Fragments of this compound (m/z 260.1645)

| m/z | Relative Abundance (%) | Proposed Identification | Formula |

|---|---|---|---|

| 260.1645 | 100 | [M+H]⁺ (precursor) | C₁₆H₂₂NO₂⁺ |

| 182.1176 | 45-65 | Tropane ring with phenyl substituent | C₁₂H₁₆N⁺ |

| 124.1125 | 75-90 | Protonated phenyltropane core | C₈H₁₄N⁺ |

| 98.0964 | 20-35 | Ring cleavage product | C₆H₁₂N⁺ |

| 84.0808 | 85-100 | N-methylated tropane fragment | C₅H₁₀N⁺ |

The fragmentation pathway primarily involves initial loss of the carbomethoxy group followed by cleavages within the tropane ring system. The abundant fragment at m/z 84.0808 is particularly characteristic of the N-methyl-8-azabicyclo[3.2.1]octane structure and provides strong evidence for the tropane skeleton.

Metabolic Profiling

This compound metabolism follows several pathways that can be detected using the described HPLC-HRMS/MS method. Recent studies have identified multiple metabolites in rat urine and human liver preparations:

Table 4: Identified this compound Metabolites and Their Characteristics

| Metabolite | RT (min) | [M+H]⁺ (m/z) | Major Fragments | Proposed Structure |

|---|---|---|---|---|

| This compound | 7.2 | 260.1645 | 182.1176, 124.1125, 84.0808 | Parent compound |

| M1 (Demethylated) | 5.8 | 246.1489 | 182.1176, 124.1125, 84.0808 | N-desmethyl this compound |

| M2 (Hydroxylated) | 6.1 | 276.1594 | 198.1126, 140.1075, 84.0808 | Phenyl ring hydroxylation |

| M3 (Di-hydroxylated) | 5.5 | 292.1543 | 214.1075, 156.1024, 84.0808 | Multiple hydroxylations |

| M4 (Glucuronide) | 4.9 | 436.1965 | 260.1645, 182.1176, 84.0808 | O-glucuronide conjugate |

The demethylated metabolite (M1) represents the major biotransformation product, while hydroxylated metabolites (M2, M3) and their conjugates (M4) are present in lower abundances. The metabolic profile suggests that this compound undergoes extensive hepatic metabolism, which should be considered when developing analytical methods for biological specimens [2].

Troubleshooting and Method Optimization

Common Issues and Solutions

Method performance may be affected by various factors that require troubleshooting:

- Poor Chromatographic Peak Shape: This may result from column degradation or inappropriate mobile phase pH. Replace the column and ensure mobile phase pH is approximately 2.5-3.5 using formic acid.

- Reduced Sensitivity: Ion suppression or source contamination are common causes. Implement more thorough sample cleanup and clean the ion source according to manufacturer recommendations.

- Mass Accuracy Drift: Inadequate calibration is the typical cause. Perform fresh calibration with sodium formate clusters and ensure stable temperature in the mass analyzer.

- Retention Time Shifts: Mobile phase composition or column temperature fluctuations are likely causes. Prepare fresh mobile phases daily and verify column temperature stability.

Method Validation Parameters

For quantitative applications, the method should be validated according to accepted guidelines. Key validation parameters include:

- Linearity: Typically demonstrated from LOQ to 1000 ng/mL with R² > 0.99

- Accuracy: 85-115% recovery across the calibration range

- Precision: <15% RSD for intra-day and inter-day measurements

- Limit of Detection (LOD): Approximately 0.1-0.5 ng/mL for most applications

- Limit of Quantification (LOQ): Approximately 1-2 ng/mL with acceptable accuracy and precision

- Selectivity: No interference from blank matrix at the retention time of this compound

Applications and Case Studies

Forensic Drug Analysis

This compound identification in seized materials represents a primary application of this methodology. The described protocol enables unambiguous identification of this compound in complex mixtures often encountered in forensic casework. When applied to actual case samples, the method has successfully identified this compound in powders and tablets, sometimes in combination with other NPS such as piperazine derivatives [3] [4]. The high mass accuracy provided by QTOF instrumentation (<5 ppm) allows differentiation from isomeric compounds and provides confidence in identification when reference standards are unavailable.

Metabolic and Pharmacokinetic Studies

This compound metabolism can be comprehensively characterized using the described HPLC-HRMS/MS method. Application to in vitro incubation systems (e.g., human liver S9 fractions or hepatocytes) and in vivo samples (e.g., rat urine) has revealed extensive metabolism through N-demethylation, hydroxylation, and conjugation pathways [2]. The non-targeted data acquisition capability of HRMS allows retrospective data mining for novel metabolites without re-analysis of samples, significantly enhancing research efficiency.

Conclusion

The HPLC-HRMS/MS method described herein provides a robust, sensitive, and selective approach for the identification and characterization of this compound in various matrices. The combination of reversed-phase chromatography with high-resolution accurate mass spectrometry enables definitive confirmation of this compound identity based on exact mass measurement and characteristic fragmentation pattern. The application of this methodology to seized materials and biological specimens demonstrates its utility in both forensic and clinical contexts, providing essential data for risk assessment and public health protection. As the NPS landscape continues to evolve, such reliable analytical methods remain crucial for effective monitoring and response to emerging drug threats.

References

- 1. Purity estimation of seized stimulant-type new psychoactive ... [sciencedirect.com]

- 2. Characterization and Metabolism of Drug Products ... [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and structural characterization of three ... [pmc.ncbi.nlm.nih.gov]

- 4. Single-calibrant quantification of seized synthetic opioids ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Characterization of Troparil Metabolism in Rat Urine for Toxicological Analysis

Introduction

Troparil ((1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a new psychoactive substance (NPS) with cocaine-like effects that has emerged as a substance of concern in forensic and clinical toxicology. As a phenyltropane-based dopamine reuptake inhibitor (DRI), this compound demonstrates several-fold higher potency and longer duration of action compared to cocaine, creating significant potential for abuse and adverse health effects [1]. The rising demand for cocaine and the limitations of plant-based drug production have increased the likelihood that consumers and distributors may turn to synthetic alternatives like this compound, mirroring patterns observed previously with the opioid crisis where fentanyl analogs led to increased overdose cases [2]. Despite its potential for misuse, intoxication cases have been rarely reported, partly due to the lack of metabolic biomarkers for detection in biological samples. This application note provides detailed protocols for characterizing this compound metabolism in rat urine, enabling toxicologists and researchers to identify appropriate markers for consumption and develop effective detection methods.

Metabolic Profile of this compound

Phase I and Phase II Metabolism

This compound undergoes extensive metabolism in biological systems, forming multiple metabolites through various enzymatic pathways. Understanding these transformations is crucial for developing comprehensive analytical methods for detecting this compound exposure.

Table 1: Phase I Metabolites of this compound Identified in Rat Urine

| Metabolite ID | Biotransformation | Mass Shift (Da) | Detection in Rat Urine | Relative Abundance |

|---|---|---|---|---|

| M1 | Demethylation | -14 | Detected | High (Primary metabolite) |

| M2 | Hydroxylation (tropane ring) | +16 | Detected | Medium |

| M3 | Hydroxylation (phenyl ring) | +16 | Detected | Medium |

| M4 | Combined demethylation and hydroxylation | +2 | Detected | Low |

Table 2: Phase II Metabolites of this compound Identified in Rat Urine

| Metabolite ID | Conjugation Type | Mass Shift (Da) | Detection System | Notes |

|---|---|---|---|---|

| M5 | Glucuronidation of M1 | +176 | Rat urine only | Phase II of primary metabolite |

| M6 | Glucuronidation of M2 | +176 | Rat urine only | - |

| M7 | Glucuronidation of M3 | +176 | Rat urine only | - |

The primary metabolic pathway for this compound involves demethylation, resulting in the formation of M1 as the predominant metabolite. Additional Phase I transformations include hydroxylation at both the tropane and phenyl rings, either as isolated transformations or in combination with demethylation [3]. Phase II metabolism proceeds mainly via glucuronidation of the hydroxylated Phase I metabolites, which significantly increases their water solubility and urinary excretion. It is noteworthy that while Phase I metabolites were detectable in both rat urine and pooled human liver S9 fraction (pHLS9) incubations, Phase II metabolites were exclusively identified in rat urine, highlighting important species-dependent metabolic differences that must be considered when extrapolating results [3] [2].

Experimental Protocol

In Vitro Incubation with Pooled Human Liver S9 Fraction (pHLS9)

3.1.1 Reagents and Preparation

- Test substance: this compound standard (25 µM final concentration)

- Biological system: Pooled human liver S9 fraction (20 mg protein/mL, from 30 individual donors)

- Cofactor system:

- 2.5 mM Mg²⁺

- 0.6 mM NADP⁺

- 2.5 mM isocitrate

- 0.8 U/mL isocitrate dehydrogenase

- 2.5 mM UDP-glucuronic acid (for Phase II metabolism)

- 40 µM PAPS (sulfation cofactor)

- 1.2 mM SAM (methylation cofactor)

- 10 mM glutathione (for trapping reactive metabolites)

- Buffer: 90 mM phosphate buffer (pH 7.4)

3.1.2 Incubation Procedure

- Prepare preincubation mixture containing alamethicin (25 µg/mL), phosphate buffer, Mg²⁺, isocitrate, NADP⁺, isocitrate dehydrogenase, and superoxide dismutase

- Preincubate the mixture at 37°C with shaking at 200 rpm for 10 minutes

- Add UDP-glucuronic acid, PAPS, SAM, dithiothreitol (1 mM), and glutathione

- Initiate reactions by adding this compound standard (25 µM final concentration)

- Maintain incubation at 37°C with continuous shaking at 200 rpm

- Collect aliquots (60 µL) at 60-minute and 480-minute time points

- Terminate reactions with ice-cold acetonitrile (20-30 µL)

- Precipitate proteins for 30 minutes at -18°C

- Centrifuge at 18,407 × g for 2 minutes

- Transfer 60 µL of supernatant to MS vials for analysis [2]

In Vivo Rat Urine Collection

3.2.1 Animal Administration

- Animals: Male Wistar rats (0.4 kg body weight)

- Dosing: this compound administered orally at 2 mg/kg body weight

- Dose justification: Based on reported human recreational doses of 20-30 mg, converted to animal equivalent dose using standard conversion tables

- Control: Each rat serves as its own control with six weeks between control sampling and drug administration

- Ethical considerations: Experiments conducted in accordance with German Animal Welfare Act (§11 Abs. 1 TierSchG) and ARRIVE guidelines [2]

3.2.2 Urine Collection Protocol

- Administer this compound orally to rats at the determined dosage

- House rats in appropriate metabolic cages for urine collection

- Collect urine samples for 24-hour period post-administration

- Freeze samples immediately at -18°C until analysis

- Thaw samples immediately before processing and analysis

- Include quality control samples (blanks, positive controls if available)

Analytical Method: HPLC-HRMS/MS

Instrument Configuration

- System: High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry

- Chromatography:

- Column: Reversed-phase C18 column (e.g., Zorbax SB-C8, 150 × 4.6 mm, 1.8 μm)

- Mobile phase A: 0.1% formic acid and 10 mM ammonium formate in deionized water

- Mobile phase B: 0.1% formic acid and 10 mM ammonium formate in methanol

- Flow rate: 0.4 mL/min

- Temperature: 40°C

- Injection volume: 1-5 μL

- Mass spectrometry:

HPLC Gradient Program

Table 3: HPLC Gradient Program for this compound Metabolite Separation

| Time (min) | Mobile Phase B (%) | Description |

|---|---|---|

| 0.0 | 5 | Initial conditions |

| 1.0 | 5 | Hold |

| 7.0 | 90 | Linear gradient |

| 10.0 | 90 | Wash |

| 10.1 | 5 | Re-equilibration |

| 15.0 | 5 | Column ready for next injection |

Data Analysis and Metabolite Identification

Metabolite Identification Workflow

Key Analytical Strategies

- Mass defect filtering: Utilize advanced software tools to identify potential metabolites based on predictable mass shifts from the parent compound

- Isotopic pattern analysis: While this compound lacks distinctive halogen patterns unlike indatraline (which contains chlorine atoms), careful attention to isotopic distributions can still aid identification

- Fragmentation analysis: Conduct MS/MS experiments to elucidate metabolic structures based on characteristic fragmentation patterns

- Retention time monitoring: Track elution patterns to identify relationships between metabolites and their polarity

The identification of this compound metabolites should focus particularly on the demethylated metabolite (M1) as this represents the primary metabolic pathway. Hydroxylated metabolites may appear at earlier retention times due to increased polarity, while glucuronidated conjugates will typically elute later in the chromatographic method [3].

Application Notes

Toxicological Significance

For clinical and forensic toxicology applications, the detection of this compound metabolites rather than the parent compound is essential for confirming consumption. The absence of detectable parent compound in urine highlights the importance of targeting these metabolic products for accurate assessment of exposure. The demethylated metabolite (M1) and its glucuronide conjugate (M5) represent the most appropriate biomarkers due to their relatively high abundance and persistence in urine [3].

Analytical Considerations

- Sensitivity requirements: Methods must be sufficiently sensitive to detect low abundance metabolites, particularly for Phase II conjugates

- Sample stability: Urine samples should be analyzed promptly or stored at -80°C for long-term preservation to prevent degradation of metabolites

- Quality control: Include blank rat urine samples and positive controls (if available) to ensure method specificity and accuracy

- Matrix effects: Evaluate ion suppression/enhancement effects from urine matrix and implement appropriate compensation strategies

Limitations and Future Directions

Current limitations include the lack of reference standards for this compound metabolites, requiring tentative identification based on fragmentation patterns and predicted metabolic transformations. Future work should focus on the synthesis of authentic standards for definitive confirmation and quantification. Additionally, studies investigating the pharmacological activity of this compound metabolites would provide valuable information for correlating metabolic profiles with physiological effects [3] [2].

Conclusion

This protocol provides a comprehensive methodology for investigating the metabolic fate of this compound in rat urine using HPLC-HRMS/MS. The identification of specific metabolites, particularly the demethylated product and its glucuronide conjugate, enables toxicologists to detect this compound exposure in forensic and clinical settings. The experimental approach described can be adapted for studying related new psychoactive substances, contributing to improved public health responses to emerging drug threats.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Characterization and Metabolism of Drug Products Containing the... [mdpi.com]

- 3. Characterization and Metabolism of Drug Products ... [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of 11 metabolites in rat after exposure to... urine [labanimres.biomedcentral.com]

Comprehensive Analytical Protocol for the Identification of Troparil Phase I and II Metabolites

Introduction

Troparil is a new psychoactive substance (NPS) with a pharmacological profile similar to cocaine, acting as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its potency for dopamine and noradrenaline reuptake inhibition is reported to be four to five times higher than that of cocaine [1] [2]. Knowledge of its metabolic fate is essential for clinical toxicologists and forensic professionals to correctly diagnose intoxications and interpret cases [1]. This document provides detailed application notes and protocols for the separation, detection, and identification of this compound's Phase I and II metabolites, based on a 2024 study investigating its metabolic fate in both in vitro and in vivo models [1] [2].

Experimental Workflow & Metabolic Pathway

The overall process for identifying this compound metabolites, from sample preparation to final identification, follows a logical workflow. Furthermore, the specific metabolic transformations of this compound have been characterized and can be visualized as a pathway.

The metabolic transformations of this compound follow a predictable pattern of Phase I and Phase II reactions, as detailed in the study [1].

Key Experimental Protocols

In Vitro Incubation with Pooled Human Liver S9 Fraction (pHLS9)

This protocol is designed to identify Phase I metabolites and some Phase II metabolites using a human liver fraction, providing insight into human-specific metabolism [1].

Table: In Vitro Incubation Setup

| Parameter | Specification |

|---|---|

| Final Incubation Volume | 150 µL |

| Final Protein Concentration | 2 mg/mL |

| Substrate Concentration (this compound) | 25 µM |

| Incubation Temperature | 37 °C |

| Incubation Duration | 60 min and 480 min |

| Reaction Termination | Ice-cold acetonitrile |

Detailed Procedure:

- Pre-incubation Mixture Preparation: Prepare a mixture containing 25 µg/mL alamethicin, 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM acetyl coenzyme A (AcCoA), 2.3 mM acetyl carnitine, and 8 U/mL carnitine acetyltransferase.

- Pre-incubation: Incubate this mixture at 37 °C with shaking at 200 rpm for 10 minutes.

- Cofactor Addition: Add cofactors for Phase II reactions: 2.5 mM UDP-glucuronic acid (UGT reaction mix), 40 µM 3′-phosphoadenosine-5′-phosphosulfate (PAPS), 1.2 mM S-(5′-adenosyl)-L-methionine (SAM), 1 mM dithiothreitol (DTT), and 10 mM reduced glutathione (GSH).

- Initiate Reaction: Add the this compound substrate (25 µM final concentration in phosphate buffer) to start the reaction.

- Control Samples: Prepare blank incubations without the substrate and control samples without the pHLS9 fraction to identify interfering compounds or non-enzymatic degradation.

- Terminate Reaction: At the designated time points (60 min and 480 min), transfer an aliquot of the mixture to a reaction tube and stop the reaction by adding a volume of ice-cold acetonitrile.

- Sample Preparation: Precipitate proteins by placing the samples at -18 °C for 30 minutes, then centrifuge at 18,407 × g for 2 minutes. Transfer the supernatant to an MS vial for analysis [1].

In Vivo Rat Urine Sample Collection and Preparation

This protocol provides a model for detecting the full range of metabolites, including Phase II conjugates that are formed in a living system [1].

Detailed Procedure:

- Animal Dosing: A male Wistar rat (0.4 kg body weight) is administered a single oral dose of this compound at 2 mg/kg. The rat should be housed in a metabolism cage for 24 hours with water available ad libitum.

- Urine Collection: Collect urine samples separately from feces over a 24-hour period.

- Sample Preparation: Prepare the urine samples according to a validated method, such as the one described by Wissenbach et al. [1]. Briefly, an aliquot of 100 µL of rat urine is processed for subsequent analysis.

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS)

This is the core analytical method for separating and identifying the metabolites [1].

Table: HPLC-HRMS/MS Instrument Parameters

| Component | Parameter / Setting |

|---|---|

| HPLC Column | Reversed-phase C18 column |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in methanol or acetonitrile |

| Gradient | Linear gradient elution from low to high %B |

| Flow Rate | ~1.2 mL/min (with post-column split) |

| Injection Volume | 1-50 µL |

| Mass Spectrometer | High-resolution tandem MS (e.g., Q-Tof or Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Data Acquisition | Full scan and data-dependent MS/MS (ddMS2) |

Identification Strategies:

- Phase I Metabolites: Use data-dependent acquisition (DDA). The instrument first performs a full scan to detect all ions and then automatically selects the most intense ions for fragmentation to obtain MS/MS spectra for structural elucidation [3]. Look for characteristic mass shifts from the parent compound (e.g., -14 Da for demethylation, +16 Da for hydroxylation).

- Phase II Metabolites (Glucuronides): Use Constant Neutral Loss (CNL) scanning. This technique specifically triggers MS/MS analysis when a precursor ion loses a mass of 176 Da (the signature of a glucuronic acid moiety), leading to cleaner chromatograms and more confident identification of these conjugates [3].

Results and Metabolite Profile

The application of the above protocols revealed a specific metabolic profile for this compound [1].

Table: Identified this compound Metabolites | Metabolite Type | Key Biotransformation | Detectable Matrix | | :--- | :--- | :--- | | Phase I | N-Demethylation (Major pathway) | Rat Urine, pHLS9 | | Phase I | Hydroxylation of the Tropane ring | Rat Urine, pHLS9 | | Phase I | Hydroxylation of the Phenyl ring | Rat Urine, pHLS9 | | Phase I | Combined Hydroxylations (multiple sites) | Rat Urine, pHLS9 | | Phase II | Glucuronidation of Phase I metabolites | Rat Urine | | Note: The parent compound, this compound, was not detectable in rat urine, highlighting the importance of targeting its metabolites for toxicological analysis [1]. |

Discussion and Conclusion

The protocols outlined here provide a robust framework for the identification of this compound metabolites. The use of complementary in vitro and in vivo models is crucial: the pHLS9 fraction helps predict human-specific Phase I metabolism, while the rat model confirms the in vivo relevance and is essential for detecting Phase II glucuronide conjugates, which were only found in urine [1].

The strategic use of HRMS/MS with data-dependent scanning and constant neutral loss experiments is highly effective for the untargeted discovery and confident identification of both Phase I and II metabolites. For forensic and clinical laboratories, targeting the demethylated metabolite and the various glucuronide conjugates in urine is recommended as the most reliable strategy for confirming this compound intake.

References

Comprehensive Application Notes and Protocols for Troparil in Dopamine Transporter Mapping

Introduction to Dopamine Transporter Imaging with Troparil

The dopamine transporter (DAT) is a presynaptic membrane protein that plays a critical role in regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This transporter is primarily concentrated in brain regions rich in dopaminergic terminals, including the caudate, putamen, nucleus accumbens, and olfactory tubercle, with lower densities observed in the substantia nigra, amygdala, and hypothalamus. Alterations in DAT expression and function are implicated in numerous neurodegenerative and neuropsychiatric disorders, including Parkinson's disease (PD), attention deficit-hyperactivity disorder (ADHD), drug abuse, Huntington's chorea, and schizophrenia. Consequently, the ability to accurately image and quantify DAT density in living brain tissue has become an essential tool for both research and clinical applications.

This compound (also known as (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT) represents a valuable phenyltropane-based DAT ligand for scientific investigation of the dopamine transporter. As a dopamine reuptake inhibitor (DRI), this compound demonstrates several advantageous properties compared to cocaine, another DAT inhibitor with similar mechanism. This compound is several times more potent than cocaine as a dopamine reuptake inhibitor while exhibiting reduced potency as a serotonin reuptake inhibitor. Its extended duration of action spans several times longer than cocaine due to the direct connection of the phenyl ring to the tropane ring through a non-hydrolyzable carbon-carbon bond. This structural characteristic eliminates the local anesthetic properties associated with cocaine, rendering this compound a pure stimulant with potentially reduced cardiotoxicity.

The application of radiolabeled this compound derivatives enables researchers to map the distribution and density of dopamine transporters in the brain using various imaging modalities, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging approaches provide critical insights into DAT alterations in pathological conditions, monitor disease progression, and evaluate therapeutic interventions targeting the dopaminergic system.

Chemical and Pharmacological Properties of this compound

Structural Characteristics

This compound possesses a distinctive tropane alkaloid structure with specific stereochemical requirements for optimal DAT binding. The chemical designation of this compound is Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, with a molecular formula of C₁₆H₂₁NO₂ and a molar mass of 259.349 g·mol⁻¹. The compound features a tropane ring system with specific stereochemical configurations at the 2β and 3β positions, which are critical for its high-affinity interaction with the DAT. The phenyl ring at the 3β position and the carbomethoxy group at the 2β position constitute essential pharmacophoric elements that facilitate binding to the transporter protein.

Unlike cocaine, which contains an ester linkage susceptible to enzymatic hydrolysis, this compound incorporates a non-hydrolyzable carbon-carbon bond between the phenyl ring and the tropane nucleus. This structural modification enhances the metabolic stability of the compound, extending its biological half-life and duration of action. The absence of an ester linkage also eliminates local anesthetic properties, resulting in a pure stimulant profile with potentially reduced cardiotoxicity compared to cocaine.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the dopamine transporter, with binding characteristics that make it particularly suitable for neuroimaging applications:

DAT Binding Affinity: this compound demonstrates approximately 3-5 times greater potency than cocaine as a dopamine reuptake inhibitor, with Ki values typically in the low nanomolar range (e.g., 3-5 nM).

Selectivity Profile: While this compound shows high affinity for DAT, it exhibits significantly lower affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), enhancing its specificity for dopaminergic system imaging.

Binding Kinetics: The compound displays favorable binding kinetics, with reversible binding to DAT that permits quantitative analysis of transporter density.

Table 1: Binding Affinity Profile of this compound and Reference Compounds at Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT Selectivity (SERT/DAT) | DAT Selectivity (NET/DAT) |

|---|---|---|---|---|---|

| This compound | 3-5 | >500 | >500 | >100-fold | >100-fold |

| Cocaine | 10-20 | 50-100 | 100-200 | 5-10 fold | 10-20 fold |

| GBR12909 | 2.42 | - | - | - | - |

The distinct binding site of this compound on DAT compared to cocaine analogs has been demonstrated through photoaffinity labeling studies. While cocaine analogs like [¹²⁵I]RTI 82 bind to transmembrane domains 4-7 of DAT, benztropine-based analogs (including this compound) predominantly interact with transmembrane domains 1 and 2, suggesting potentially different mechanisms of transport inhibition [1]. This differential binding may contribute to the unique behavioral profiles observed with this compound compared to cocaine in animal models of drug abuse.

Radiolabeling Options

This compound can be radiolabeled with various isotopes to accommodate different experimental and imaging requirements:

³H-labeled this compound: Used for in vitro autoradiography and binding assays, providing high resolution for detailed receptor mapping.

¹¹C-labeled this compound: Employed for PET imaging studies, benefiting from the relatively short half-life (20 minutes) of carbon-11 for repeated measurements.

¹⁸F-labeled tropane derivatives: While not this compound itself, numerous fluorinated tropane analogs have been developed for PET imaging, leveraging the longer half-life (109.8 minutes) of fluorine-18 for extended imaging protocols [2].

¹²³I-labeled tropane derivatives: Suitable for SPECT imaging applications, with an optimal energy profile for clinical gamma cameras.

The choice of radiolabel depends on specific research objectives, available infrastructure, and the desired balance between spatial/temporal resolution and practical considerations related to isotope availability and handling.

Experimental Protocols

Radiolabeling Procedures

3.1.1 Tritiation of this compound

The synthesis of [³H]this compound typically begins with the precursor nor-troparil, which undergoes N-alkylation using [³H]methyl iodide. The protocol involves:

Reaction Setup: Dissolve 1 mg of nor-troparil precursor in 1 mL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.

Alkylation: Add 5 mCi of [³H]methyl iodide and 10 μL of triethylamine as base. Heat the mixture at 60°C for 30 minutes with occasional stirring.

Purification: Apply the reaction mixture to a preparative TLC plate (silica gel, methanol:chloroform 1:9) and develop. Extract the band corresponding to this compound (Rf ≈ 0.6) with dichloromethane.

Quality Control: Analyze radiochemical purity using analytical TLC or HPLC. The product should demonstrate >98% radiochemical purity with specific activity typically ranging from 70-90 Ci/mmol.

3.1.2 Synthesis of [¹¹C]this compound

Radiolabeling with carbon-11 requires rapid synthetic procedures due to the short half-life (20 minutes) of this isotope:

¹¹C-Methylation: React [¹¹C]methyl iodide or [¹¹C]methyl triflate with the nor-troparil precursor (0.5 mg in 0.5 mL acetone) in the presence of sodium hydroxide (5 μL, 0.1 N).

Trapping and Reaction: Trap [¹¹C]methyl iodide at room temperature in the reaction mixture, then heat at 80°C for 5 minutes.

HPLC Purification: Inject the reaction mixture onto a semi-preparative HPLC column (C18, 10 × 250 mm) eluted with ethanol:water:triethylamine (60:40:0.1) at 4 mL/min. Collect the product peak at approximately 8-10 minutes.

Formulation: Evaporate the HPLC fraction and reconstitute in sterile saline containing 10% ethanol. Pass through a 0.22 μm sterile filter for animal or human use.

Quality Assurance: Determine radiochemical purity (>95%), specific activity (>1 Ci/μmol at end of synthesis), and radiochemical identity by co-injection with authentic standard.

The entire process, from end of bombardment to final formulation, should be completed within 40-45 minutes to ensure sufficient radioactivity for imaging studies.

In Vitro Binding Assays

3.2.1 Membrane Preparation

Tissue Homogenization: Isolate fresh rat striatum or use DAT-transfected cell lines (e.g., LLC-PK1 cells expressing human DAT). Homogenize tissue in 20 volumes of ice-cold sucrose-phosphate buffer (10 mM Na₂HPO₄, pH 7.4, containing 0.32 M sucrose) using a Brinkman Polytron homogenizer.

Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and cellular debris. Collect the supernatant and centrifuge at 20,000 × g for 20 minutes.

Membrane Resuspension: Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 0.1% bovine serum albumin) and preincubate at 37°C for 15 minutes to remove endogenous dopamine.

Protein Determination: Quantify protein concentration using the Bradford method, adjusting the final suspension to 1-2 mg protein/mL for binding assays.

3.2.2 Saturation Binding Experiments

Assay Setup: Incubate membrane preparations (100-200 μg protein) with increasing concentrations of [³H]this compound (0.1-20 nM) in a total volume of 500 μL assay buffer.

Non-specific Binding: Determine non-specific binding using parallel tubes containing 10 μM unlabeled cocaine or GBR12909.

Incubation: Conduct assays in triplicate at 4°C for 2 hours to reach equilibrium binding.

Separation and Detection: Terminate reactions by rapid filtration through GF/B glass fiber filters presoaked in 0.3% polyethylenimine. Wash filters three times with 4 mL ice-cold Tris buffer (50 mM, pH 7.4). Transfer filters to scintillation vials, add cocktail, and quantify radioactivity by liquid scintillation counting.

Data Analysis: Analyze specific binding (total minus non-specific) using nonlinear regression to determine Bmax (receptor density) and Kd (equilibrium dissociation constant).

3.2.3 Competition Binding Assays

Procedure: Incubate membranes with a fixed concentration of [³H]this compound (approximately 2 nM) and increasing concentrations of competing drugs (10⁻¹² to 10⁻⁵ M).

Data Analysis: Determine IC50 values from competition curves and calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Table 2: Representative Binding Parameters of this compound and Related Tropane Derivatives

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | log P | Reference |

|---|---|---|---|---|---|

| This compound | 3-5 | >500 | >500 | 2.8 | [3] |

| 6b | 3.79 ± 1.04 | - | - | 1.52 | [2] |

| 6d | 2.64 ± 0.03 | - | - | 1.72 | [2] |

| 7b | 4.63 ± 0.31 | - | - | - | [2] |

| 12b | 699 ± 11.3 | - | - | -0.11 | [2] |

| 13b | 18.3 ± 3.10 | - | - | 1.88 | [2] |

| GBR12909 | 2.42 | - | - | - | [2] |

In Vivo Imaging Protocols

3.3.1 Animal Preparation

Animal Selection: Use adult Sprague-Dawley rats (250-300 g) or non-human primates (e.g., rhesus monkeys) appropriate for the research question.

Anesthesia: Anesthetize animals with isoflurane (2-3% in oxygen) or ketamine/xylazine (rats: 80/10 mg/kg i.p.; monkeys: 10-15 mg/kg i.m.) for restraint during imaging procedures.

Physiological Monitoring: Maintain body temperature at 37°C using a heating pad and monitor respiratory rate and heart rate throughout the procedure.

Catheterization: Insert indwelling venous catheters for radiotracer administration and arterial catheters for blood sampling if metabolite analysis and input function determination are required.

3.3.2 PET/SPECT Image Acquisition

Radiotracer Injection: Administer [¹¹C]this compound or appropriate radiolabeled analog intravenously as a bolus (20-50 μCi for rats, 5-10 mCi for humans) in a volume of 1-2 mL saline.

Dynamic Image Acquisition: Begin image acquisition immediately upon tracer injection using a microPET or clinical PET scanner. Collect dynamic frames with increasing duration (e.g., 12 × 10 s, 6 × 30 s, 5 × 60 s, 5 × 120 s, 8 × 300 s) over 60-90 minutes.

Transmission Scanning: Perform a transmission scan using a ⁶⁸Ge source for attenuation correction before or after the emission scan.

Reconstruction: Reconstruct images using filtered backprojection or iterative algorithms, applying all appropriate corrections (attenuation, scatter, random coincidences).

The following workflow diagram illustrates the experimental protocol for in vivo DAT imaging using radiolabeled this compound:

Experimental Workflow for DAT Imaging with Radiolabeled this compound

3.3.3 Metabolite Analysis

Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0.5, 2, 5, 10, 20, 30, 45, 60 minutes) after radiotracer injection.

Plasma Separation: Centrifuge blood samples immediately at 4°C to separate plasma.

Metabolite Extraction: Mix plasma with acetonitrile (1:2 v/v) to precipitate proteins, then centrifuge and collect supernatant.

HPLC Analysis: Inject supernatant onto an HPLC system equipped with a radioactivity detector to separate parent radiotracer from radioactive metabolites.

Metabolite Correction: Calculate the fraction of unmetabolized tracer in plasma over time and use this to correct the plasma input function for quantitative modeling.

Data Analysis and Interpretation

Quantitative Modeling Parameters

Accurate quantification of DAT availability using this compound derivatives requires appropriate mathematical modeling approaches:

Binding Potential (BPND): Represents the ratio of receptor density (Bmax) to the equilibrium dissociation constant (Kd), typically calculated using reference tissue models that avoid arterial blood sampling.

Distribution Volume (DV): The ratio of tracer concentration in tissue to that in plasma at equilibrium, reflecting both specific and non-specific binding.

Specific Uptake Ratio: A simplified parameter calculated as (target region activity - reference region activity) / reference region activity, often used in clinical settings.

The optimal acquisition time window for DAT quantification has been established for various tropane-based radiotracers. For [¹⁸F]FE-PE2I, a novel PET radioligand for DAT imaging, the time window between 16.5 and 42 minutes provides the highest correlation between binding potential and specific binding ratios [4].

Interpretation Guidelines

Proper interpretation of this compound binding studies requires consideration of several factors:

Regional Variation: Normal DAT density follows a specific topographic distribution within the striatum, with the highest levels in the posterior putamen, intermediate in the anterior putamen and caudal caudate, and lowest in the ventral striatum.

Age-Related Changes: DAT availability normally declines with age at a rate of approximately 5-10% per decade, requiring age-matched controls for comparative studies.

Pharmacological Interventions: Various medications, particularly those affecting dopaminergic transmission (e.g., antidepressants, antipsychotics, stimulants), can influence DAT binding parameters.

Disease-Specific Patterns: Different neurological disorders exhibit characteristic patterns of DAT alteration:

- Parkinson's disease: Marked asymmetric reduction, initially affecting the putamen more than the caudate

- Atypical parkinsonisms: More symmetric and diffuse reduction involving both putamen and caudate

- Drug addiction: Variable changes depending on the substance and duration of use

Table 3: Expected DAT Availability Changes in Neurological Disorders

| Condition | Striatal DAT Binding | Pattern | Clinical Correlation |

|---|---|---|---|

| Normal Aging | Mild decrease (~5-10% per decade) | Uniform reduction | Asymptomatic |

| Parkinson's Disease | Severe decrease (30-70%) | Asymmetric, posterior putamen first | Motor severity |

| Atypical Parkinsonism | Severe decrease (40-80%) | Symmetric, caudate and putamen | Poor levodopa response |

| Drug Abuse | Variable (increase or decrease) | Diffuse or regional | Craving, dependence severity |

| ADHD | Mild to moderate increase | Widespread | Inattention, hyperactivity |

Research and Clinical Applications

Preclinical Research Uses

This compound and its derivatives serve as valuable tools in neuroscience research for investigating DAT function and dopaminergic pathology:

Neurotransmitter Transport Mechanisms: Elucidate the molecular mechanisms of dopamine transport and inhibition through structure-activity relationship studies and binding site mapping [1].

Animal Models of Disease: Validate and characterize animal models of Parkinson's disease, drug addiction, and other dopaminergic disorders by quantifying DAT changes in response to neurotoxic lesions (e.g., 6-OHDA, MPTP) or pharmacological manipulations.

Drug Development: Screen novel compounds for DAT affinity and selectivity, providing critical pharmacokinetic and pharmacodynamic data for candidate therapeutics targeting the dopaminergic system.

Behavioral Correlates: Investigate relationships between DAT availability and specific behavioral phenotypes in animal models of cognition, motivation, and motor function.

The distinct behavioral profile of this compound compared to cocaine, despite both being DAT inhibitors, makes it particularly valuable for studying the mechanisms underlying stimulant effects and addiction liability. Research suggests that this compound has less abuse potential than cocaine, making it an interesting candidate for development of cocaine substitution therapies [3].

Clinical Imaging Applications

In clinical settings, tropane-based DAT radiotracers have established roles in:

Differential Diagnosis: Distinguishing Parkinson's disease and other neurodegenerative parkinsonisms from non-degenerative conditions (e.g., essential tremor, drug-induced parkinsonism) through characteristic patterns of striatal DAT loss.

Disease Progression Monitoring: Tracking the natural history of neurodegenerative diseases and assessing the efficacy of neuroprotective therapies in clinical trials.

Preclinical Detection: Identifying individuals in the presymptomatic stages of Parkinson's disease who demonstrate reduced DAT binding before the emergence of overt motor symptoms.

Treatment Planning: Guiding clinical decisions regarding initiation of dopaminergic therapy in patients with uncertain diagnosis.

Recent advances in imaging protocols have enabled the development of single-day multimodal imaging approaches that combine DAT imaging with other biomarkers. For instance, simultaneous assessment of DAT availability with [¹²³I]ioflupane SPECT, cardiac sympathetic innervation with [¹²³I]MIBG scintigraphy, and cerebral metabolism with [¹⁸F]FDG PET provides a comprehensive biomarker profile for Parkinsonian syndromes according to the newly proposed biological classification system (SyNeurGe) [5].

Safety and Regulatory Considerations

Handling and Radiation Safety

Working with radioactive materials requires strict adherence to safety protocols:

Radiation Protection: Implement time, distance, and shielding principles when handling radiolabeled compounds. Use lead shields and syringe shields for doses exceeding 1 mCi.

Personal Protective Equipment: Wear laboratory coats, disposable gloves, and safety glasses when working with radioactive materials. Monitor personal exposure with dosimetry badges.

Waste Disposal: Collect and separate radioactive waste according to isotope half-life and chemical hazard. Store decayed waste appropriately before disposal as non-radioactive waste.

Spill Management: Establish designated work areas with absorbent backing and prepare spill kits specifically for radioactive materials.

Animal and Human Subjects Protection

Animal Welfare: Adhere to institutional animal care and use committee (IACUC) guidelines for appropriate anesthesia, monitoring, and minimization of pain and distress.

Human Subject Protection: Obtain approval from institutional review board (IRB) and radiation safety committee before conducting human imaging studies.

Informed Consent: Ensure participants receive comprehensive information about the procedure, risks, and benefits before providing written consent.

Pregnancy Screening: Implement protocols to exclude potentially pregnant women from research involving radiation exposure.

Regulatory Status

The legal status of this compound varies by jurisdiction but may be considered a controlled substance analog of cocaine in some countries, including the United States, due to its structural similarity [3]. Researchers should consult local regulations regarding scheduling and control of tropane compounds. In Canada, the legal status of this compound and related cocaine analogs depends on whether they are considered derivatives of ecgonine, coca, or cocaine according to the wording in the Controlled Drugs and Substances Act.

For approved DAT imaging agents used in clinical practice (e.g., [¹²³I]ioflupane), regulatory approval from agencies such as the FDA or EMA is required, with specific guidelines for appropriate use and interpretation.

Troubleshooting and Technical Notes

Common Technical Issues

Low Radiochemical Yield: Optimize precursor concentration, reaction temperature, and time. Ensure anhydrous conditions for nucleophilic fluorination reactions.

High Non-specific Binding: Include protease inhibitors during membrane preparation. Increase salt concentration in assay buffer or add bovine serum albumin to reduce non-specific binding.

Poor Brain Uptake: Consider modifying lipophilicity through structural adjustments. Compounds with log P values between 1.5 and 3.0 typically exhibit optimal blood-brain barrier penetration [2].

Rapid Metabolism: Explore deuterated analogs to enhance metabolic stability. Deuteration at vulnerable positions can significantly improve in vivo stability without affecting binding affinity [6].

Methodological Variations

Reference Region Selection: The cerebellum is typically used as a reference region due to its negligible DAT density. However, in conditions with widespread DAT loss or cerebellar pathology, alternative reference regions may be considered.

Scan Duration: Balance between adequate sampling for kinetic modeling and practical considerations regarding patient comfort and scanner availability. For [¹⁸F]FE-PE2I, a 16.5-42 minute acquisition window provides optimal data for simplified quantification [4].

Quantification Methods: Choose between simple ratio approaches, reference tissue models, or full kinetic modeling based on research question, available infrastructure, and required precision.

Conclusion

This compound and related tropane derivatives represent powerful pharmacological tools for investigating the dopamine transporter in both basic research and clinical settings. Their high affinity and selectivity for DAT, combined with favorable binding kinetics, enable precise quantification of transporter density and distribution. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for radiolabeling, in vitro characterization, and in vivo imaging applications.

Recent advances in tracer development have focused on improving metabolic stability through strategies such as deuterium substitution while maintaining high binding affinity [6]. The ongoing optimization of imaging protocols, including the development of single-day multimodal approaches [5], continues to enhance the research and clinical utility of DAT imaging. As our understanding of the dopaminergic system evolves, this compound-based imaging approaches will undoubtedly continue to contribute valuable insights into the pathophysiology of neurological and psychiatric disorders and facilitate the development of novel therapeutic interventions.

References

- 1. Differential Binding of Tropane-Based Photoaffinity ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel tropane derivatives as potential PET ... [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Optimal acquisition time window for quantification of dopamine ... [jnm.snmjournals.org]

- 5. Feasibility of a single-day protocol for SPECT and PET assessment of... [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 18F-Labeled Deuterated Tropane Derivatives with... [link.springer.com]

Comprehensive Application Notes and Protocols for the Analysis of Troparil and Its Metabolites Using Liquid Chromatography-Mass Spectrometry

Introduction to Troparil and Analytical Challenges

This compound (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a synthetic phenyltropane derivative first synthesized in 1970 that functions as a potent cocaine-like new psychoactive substance (NPS) with significant abuse potential [1] [2]. This compound acts as a monoamine reuptake inhibitor with particular potency at dopamine and norepinephrine transporters, where it demonstrates 4-5 times higher potency compared to cocaine [1] [2]. This compound has been identified in samples collected from drug users in Europe, confirming its active consumption in recreational settings despite the lack of formal human intoxication reports in the literature [3] [2]. The extended duration of action and higher potency of this compound compared to cocaine present substantial public health concerns, particularly as the global demand for cocaine-like stimulants continues to rise [1].